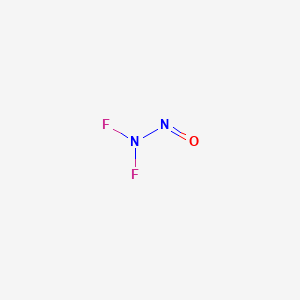

Nitrosodifluoroamine

Description

Structure

3D Structure

Properties

CAS No. |

14984-78-2 |

|---|---|

Molecular Formula |

F2N2O |

Molecular Weight |

82.010 g/mol |

IUPAC Name |

N,N-difluoronitrous amide |

InChI |

InChI=1S/F2N2O/c1-4(2)3-5 |

InChI Key |

DKTSNLZDRQDHBO-UHFFFAOYSA-N |

Canonical SMILES |

N(=O)N(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of Nitrosodifluoroamine from Tetrafluorohydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of nitrosodifluoroamine (F₂NNO) from tetrafluorohydrazine (N₂F₄) and nitric oxide (NO). The document outlines the underlying reaction mechanism, a detailed, illustrative experimental protocol, and a summary of key quantitative parameters. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines established chemical principles with the available information to present a scientifically plausible synthesis route.

Introduction

This compound (F₂NNO) is a fluorinated inorganic compound of interest in various chemical research fields. Its synthesis is most commonly approached through the reaction of tetrafluorohydrazine (N₂F₄) with nitric oxide (NO). This reaction proceeds via a free radical mechanism, initiated by the dissociation of tetrafluorohydrazine into difluoroamino radicals (•NF₂). This guide details the theoretical and practical aspects of this synthesis.

Reaction Mechanism

The synthesis of this compound from tetrafluorohydrazine is a gas-phase reaction that proceeds in two primary steps. The initial step involves the homolytic cleavage of the N-N bond in tetrafluorohydrazine to form two difluoroamino radicals. This is a reversible equilibrium that is dependent on temperature. Subsequently, the difluoroamino radical reacts with nitric oxide to yield the final product, this compound.

The overall reaction can be summarized by the following equilibrium:

2NO + N₂F₄ ⇌ 2F₂NNO

This equilibrium highlights the stoichiometry of the reaction, where two moles of nitric oxide react with one mole of tetrafluorohydrazine to produce two moles of this compound.

An In-depth Technical Guide to the Chemical Properties of Nitrosodifluoroamine (F₂NNO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosodifluoroamine (F₂NNO) is a molecule of significant interest within the field of energetic materials and fluorine chemistry. Its structure, combining the nitroso (-NO) and difluoroamino (-NF₂) functionalities, results in a unique combination of reactivity and energetic potential. This technical guide provides a comprehensive overview of the known chemical properties of F₂NNO, drawing from available computational and limited experimental data. The information is presented to be a valuable resource for researchers and professionals working with or studying this and related compounds.

Physical and Chemical Properties

Quantitative data for the physical properties of this compound are not widely available in the public domain through experimental verification. The majority of the available data is derived from computational studies.

Table 1: Computed Physical and Chemical Properties of this compound (F₂NNO)

| Property | Value | Source |

| Molecular Formula | F₂N₂O | PubChem[1] |

| Molecular Weight | 82.010 g/mol | PubChem[1] |

| IUPAC Name | N,N-difluoronitrous amide | PubChem[1] |

| CAS Number | 14984-78-2 | PubChem[1] |

| Topological Polar Surface Area | 34.6 Ų | PubChem[1] |

| Exact Mass | 81.99786895 Da | PubChem[1] |

| Computed XLogP3 | 0.5 | PubChem[1] |

Synthesis and Handling

Detailed experimental protocols for the synthesis of this compound are not extensively published. However, its formation has been reported through the reaction of tetrafluorohydrazine (N₂F₄) with nitric oxide (NO).

General Synthetic Approach

A potential synthesis route involves the gas-phase reaction of tetrafluorohydrazine and nitric oxide. This reaction is typically carried out under controlled temperature and pressure conditions.

Experimental Workflow for a Generic Gas-Phase Synthesis

Caption: Generalized workflow for the gas-phase synthesis of F₂NNO.

Handling and Storage

Given the energetic nature of F₂NNO and the high reactivity of fluorine-containing compounds, stringent safety precautions are necessary.

-

Handling: All manipulations should be conducted in a well-ventilated fume hood or a glove box with an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment (PPE), including safety glasses, a face shield, and appropriate gloves (e.g., neoprene or other fluorine-resistant materials), is mandatory.

-

Storage: F₂NNO should be stored at low temperatures in a dedicated, explosion-proof refrigerator or freezer. Containers should be tightly sealed and made of materials compatible with energetic and fluorinated compounds. It should be stored away from incompatible materials such as flammable substances, reducing agents, and moisture.

Spectroscopic Properties

Experimental spectroscopic data for F₂NNO is scarce in the literature. The following represents expected spectral characteristics based on related compounds and computational studies.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectrum of F₂NNO is expected to be characterized by stretching and bending modes of the N-F, N-N, and N=O bonds.

Table 2: Expected Vibrational Frequencies for F₂NNO

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-F | Symmetric and Asymmetric Stretch | 800 - 1000 |

| N=O | Stretch | 1500 - 1650 |

| N-N | Stretch | 1000 - 1200 |

Experimental Protocol for a Generic Vibrational Spectroscopy Measurement

Caption: General workflow for obtaining IR and Raman spectra of F₂NNO.

Electronic Spectroscopy (UV-Visible)

Based on the electronic structure of nitrosamines, F₂NNO is expected to exhibit two main absorption bands in the UV-visible region.

-

π → π* transition: A strong absorption band is anticipated in the range of 220-250 nm.

-

n → π* transition: A weaker absorption band is expected at longer wavelengths, typically between 330-370 nm.

Reactivity and Decomposition

Reactivity

-

Hydrolysis: The presence of reactive N-F and N-N bonds suggests that F₂NNO may be susceptible to hydrolysis, potentially yielding nitrous acid, hydrofluoric acid, and other decomposition products.

-

Reaction with Nucleophiles: The electrophilic nature of the nitrogen atoms bonded to fluorine suggests that F₂NNO could react with nucleophiles.

Thermal Decomposition

The thermal stability of F₂NNO is a critical property due to its potential as an energetic material. The N-N bond is predicted to be the weakest link in the molecule.

Decomposition Pathway of F₂NNO

Caption: Proposed thermal decomposition pathway of this compound.

Quantitative Analysis

The quantitative analysis of nitrosamines, particularly at trace levels, is a significant challenge. The methods are often tailored to specific analytes and matrices.

Chromatographic Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the quantification of nitrosamines.[2][3][4][5]

Experimental Protocol for a Generic LC-MS/MS Analysis

-

Sample Preparation: A known quantity of the sample containing F₂NNO is dissolved in a suitable solvent. An internal standard (e.g., a deuterated analog) is added for accurate quantification.

-

Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate F₂NNO from other components in the matrix.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. F₂NNO is ionized (e.g., by electrospray ionization), and specific parent-daughter ion transitions are monitored for selective and sensitive detection.

-

Quantification: The concentration of F₂NNO is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated from standards of known concentrations.

Logical Relationship for Quantitative Analysis

Caption: Logical flow of a typical quantitative analysis of F₂NNO.

Conclusion

This compound (F₂NNO) is a fascinating and potentially highly energetic molecule. While a complete experimental characterization of its chemical properties is not yet available in the public literature, computational studies and comparisons with related compounds provide valuable insights into its expected behavior. Further experimental investigation is crucial to fully understand its synthesis, stability, reactivity, and potential applications. This guide serves as a foundational resource for researchers venturing into the study of this unique compound, emphasizing the need for rigorous safety protocols due to its energetic and fluorinated nature.

References

- 1. This compound | F2N2O | CID 139867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. azom.com [azom.com]

- 4. Comprehensive workflow for the quantitative analysis of nitrosamines drug substance related impurity in drug product using waters_connect™ software - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 5. Quantitative Investigation of Nitrosamine Drug Substance-Related Impurities (NDSRIs) Under Artificial Gastric Conditions by Liquid Chromatography-Tandem Mass Spectrometry and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Nitrosodifluoroamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosodifluoroamine (F₂NNO) is a reactive inorganic species of significant interest due to its unique chemical structure and energetic properties. A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and for monitoring its formation and decomposition pathways. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, consolidating available data on its synthesis and spectral properties. This document is intended to serve as a detailed resource for researchers in the fields of inorganic chemistry, materials science, and drug development who may encounter or wish to study this molecule.

Introduction

This compound, with the chemical formula F₂NNO, is a molecule featuring a nitroso group bonded to a difluoroamino group. Its reactivity and thermal instability make its characterization challenging. Spectroscopic techniques are the primary tools for elucidating the structure, bonding, and purity of this compound. This guide details the key spectroscopic methods used for the characterization of F₂NNO and presents the available quantitative data in a structured format.

Synthesis of this compound

The primary method for the synthesis of this compound involves the reaction of dinitrogen monoxide (N₂O) with fluorine (F₂).

Experimental Protocol: UV Photolysis of Dinitrogen Monoxide and Fluorine[1]

This synthesis is typically carried out in a cryogenic matrix isolation setup, which allows for the formation and trapping of the reactive F₂NNO molecule at low temperatures.

-

Reactants: Dinitrogen monoxide (N₂O) and Fluorine (F₂).

-

Apparatus: A cryogenic system equipped with a transparent window for UV irradiation (e.g., a CsI window) and a means of cooling to temperatures as low as -196 °C (77 K). An infrared spectrometer is used for in-situ monitoring of the reaction.

-

Procedure:

-

A gaseous mixture of N₂O and F₂ is deposited onto the cold window of the cryogenic apparatus at -196 °C.

-

The condensed matrix is then subjected to ultraviolet (UV) irradiation.

-

The progress of the reaction is monitored by recording the infrared spectrum of the matrix at regular intervals. The appearance of new absorption bands corresponding to F₂NNO and the depletion of reactant bands indicate the formation of the product.

-

-

Decomposition: It is critical to maintain the temperature below -140 °C, as this compound is reported to decompose into tetrafluorohydrazine (N₂F₄) and nitric oxide (NO) at temperatures above this threshold[1].

Spectroscopic Data

The spectroscopic characterization of this compound relies on several key techniques to probe its vibrational and electronic properties, as well as its fragmentation patterns.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups and vibrational modes of F₂NNO. The data is typically obtained using matrix isolation techniques to stabilize the molecule at low temperatures.

Table 1: Infrared Absorption Data for this compound (F₂NNO)

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity | Reference |

| Data not available in search results | N=O stretch | - | - |

| Data not available in search results | N-N stretch | - | - |

| Data not available in search results | NF₂ symmetric stretch | - | - |

| Data not available in search results | NF₂ asymmetric stretch | - | - |

| Data not available in search results | Bending modes | - | - |

Note: Specific, experimentally verified vibrational frequencies for F₂NNO were not available in the provided search results. The table above serves as a template for where such data would be presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy would be a highly valuable technique for characterizing the fluorine environment in F₂NNO.

Table 2: Predicted ¹⁹F NMR Spectroscopic Data for this compound (F₂NNO)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Data not available in search results | - | - | - |

Note: No experimental ¹⁹F NMR data for F₂NNO was found in the search results. The chemical shift would be indicative of the electronic environment of the fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for this compound (F₂NNO)

| m/z | Ion | Relative Intensity (%) | Reference |

| Data not available in search results | [F₂NNO]⁺ | - | - |

| Data not available in search results | [NF₂]⁺ | - | - |

| Data not available in search results | [NO]⁺ | - | - |

Note: While the decomposition products (N₂F₄ and NO) are known, a detailed mass spectrum of the parent F₂NNO molecule was not available in the search results.

Conclusion

The spectroscopic characterization of this compound is crucial for understanding its properties and reactivity. While the synthesis has been reported via the UV photolysis of N₂O and F₂ in a cryogenic matrix, detailed and publicly available quantitative spectroscopic data, particularly high-resolution IR, NMR, and mass spectra, remains limited. This guide has outlined the established synthetic methodology and provided a framework for the types of spectroscopic data required for a comprehensive characterization. Further research is needed to fully elucidate the spectroscopic signature of this intriguing molecule, which will be invaluable for its future study and potential applications.

References

Quantum Chemical Calculations for Nitrosodifluoroamine: An In-depth Technical Guide

Introduction

Nitrosodifluoroamine (F₂NNO) is a highly reactive and unstable molecule of significant interest in the field of energetic materials and theoretical chemistry. Its electronic structure and the weak N-N bond pose considerable challenges for experimental characterization. Consequently, quantum chemical calculations have become an indispensable tool for elucidating its molecular properties, including its structure, thermochemistry, and spectroscopic signatures. This technical guide provides a comprehensive overview of the application of computational chemistry methods to the study of this compound, aimed at researchers, scientists, and professionals in drug development who may encounter N-nitroso compounds.

Molecular Structure and Isomerism

Quantum chemical calculations have been instrumental in determining the ground-state geometry and relative stability of different isomers of this compound.

1.1. Ground State Geometry

The structure of this compound has been theoretically determined to possess a non-planar C₁ symmetry.[1][2] An earlier hypothesis of a planar Cₛ structure was found to correspond to a first-order transition state, not a true energy minimum.[1] The optimization of the molecular geometry is a critical first step in any quantum chemical study, providing the foundation for subsequent property calculations.

1.2. Cis-Trans Isomerism

Like many N-nitroso compounds, this compound is predicted to exhibit cis-trans isomerism arising from the rotational barrier around the N-N bond. Computational studies have explored the potential energy surface of F₂NNO to identify and characterize these isomers.[2]

Table 1: Calculated Geometric Parameters of this compound Isomers

| Parameter | cis-F₂NNO | trans-F₂NNO | Method |

| Bond Lengths (Å) | |||

| N-N | Data not available | Data not available | MP2(FULL)/cc-pVTZ |

| N-O | Data not available | Data not available | MP2(FULL)/cc-pVTZ |

| N-F₁ | Data not available | Data not available | MP2(FULL)/cc-pVTZ |

| N-F₂ | Data not available | Data not available | MP2(FULL)/cc-pVTZ |

| Bond Angles (degrees) | |||

| F-N-F | Data not available | Data not available | MP2(FULL)/cc-pVTZ |

| F-N-N | Data not available | Data not available | MP2(FULL)/cc-pVTZ |

| N-N-O | Data not available | Data not available | MP2(FULL)/cc-pVTZ |

| Dihedral Angle (degrees) | |||

| F-N-N-O | Data not available | Data not available | MP2(FULL)/cc-pVTZ |

Note: Specific calculated values for bond lengths and angles were not available in the reviewed literature.

Thermochemistry and Energetics

The thermodynamic properties of this compound, such as its heat of formation and bond dissociation energies, are crucial for understanding its stability and reactivity.

Table 2: Calculated Thermodynamic Properties of this compound

| Property | Value | Method | Reference |

| Heat of Formation (ΔHf°(295 K)) | +20.4 ± 1.4 kcal/mol | Experimental | [1] |

| N-N Bond Dissociation Energy | 10.1 ± 1.4 kcal/mol | Experimental | [1] |

| Relative Energy (cis vs. trans) | Data not available | Computational | [2] |

| Isomerization Barrier (cis to trans) | Data not available | Computational | [2] |

Spectroscopic Properties

Due to its high reactivity and instability, obtaining experimental spectra of this compound is challenging. Computational methods provide a powerful alternative for predicting its vibrational and electronic spectra.

3.1. Vibrational Spectroscopy (IR and Raman)

Calculated vibrational frequencies and their corresponding intensities can aid in the identification and characterization of this compound. The table below presents the expected vibrational modes.

Table 3: Predicted Vibrational Frequencies of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| N=O stretch | Data not available | Data not available | Data not available |

| N-N stretch | Data not available | Data not available | Data not available |

| NF₂ symmetric stretch | Data not available | Data not available | Data not available |

| NF₂ asymmetric stretch | Data not available | Data not available | Data not available |

| NF₂ scissoring | Data not available | Data not available | Data not available |

| NNO bend | Data not available | Data not available | Data not available |

| FNN bend | Data not available | Data not available | Data not available |

| Torsional modes | Data not available | Data not available | Data not available |

Note: Specific calculated vibrational frequencies and intensities for F₂NNO were not available in the reviewed literature.

3.2. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations of NMR chemical shifts (¹⁹F and ¹⁵N) can provide valuable data for the characterization of this compound.

Table 4: Predicted NMR Chemical Shifts of this compound

| Nucleus | Isomer | Calculated Chemical Shift (ppm) | Reference Compound |

| ¹⁹F | cis | Data not available | CFCl₃ |

| ¹⁹F | trans | Data not available | CFCl₃ |

| ¹⁵N (N-N=O) | cis | Data not available | CH₃NO₂ |

| ¹⁵N (N-N=O) | trans | Data not available | CH₃NO₂ |

| ¹⁵N (NF₂) | cis | Data not available | CH₃NO₂ |

| ¹⁵N (NF₂) | trans | Data not aivailable | CH₃NO₂ |

Note: Specific calculated NMR chemical shifts for F₂NNO were not available in the reviewed literature.

3.3. Electronic Spectroscopy (UV-Vis)

The electronic transitions of this compound can be predicted using time-dependent density functional theory (TD-DFT) or other excited-state methods.

Table 5: Predicted Electronic Transitions of this compound

| Transition | Wavelength (nm) | Oscillator Strength |

| n → π | Data not available | Data not available |

| π → π | Data not available | Data not available |

Note: Specific calculated electronic transitions for F₂NNO were not available in the reviewed literature.

Methodologies

4.1. Computational Methods

A variety of quantum chemical methods can be employed to study this compound. The choice of method depends on the desired accuracy and the computational cost.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, offer a good balance between accuracy and computational efficiency for geometry optimizations and frequency calculations.

-

Ab Initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide more accurate results, particularly for thermochemistry and reaction barriers, but are computationally more demanding. The MP2(FULL)/cc-pVTZ level of theory has been successfully used for the geometry optimization of F₂NNO.[1]

-

Basis Sets: The choice of basis set is crucial for obtaining reliable results. Pople-style basis sets (e.g., 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used.

4.2. Experimental Protocols

Synthesis of this compound: this compound can be synthesized via the ultraviolet irradiation of a mixture of dinitrogen monoxide (N₂O) and fluorine (F₂) at cryogenic temperatures (-196 °C).[1] The product is highly unstable and decomposes at temperatures above -140 °C into tetrafluorohydrazine (N₂F₄) and nitric oxide (NO).[1] Due to its instability, the compound is typically characterized in situ using spectroscopic techniques under cryogenic conditions, often employing matrix isolation.[3][4][5][6][7] A detailed, step-by-step experimental protocol for its isolation and purification is not readily available in the literature due to its hazardous nature.

Visualizations

5.1. Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical investigation of this compound.

5.2. Isomerization Pathway

The following diagram depicts the cis-trans isomerization pathway of this compound, which proceeds through a transition state.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Refubium - Matrix Isolation and IR Spectroscopic Study on Late-Transition Fluorides, Metal Oxo Complexes and Actinide Halides [refubium.fu-berlin.de]

- 4. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 5. mdpi.com [mdpi.com]

- 6. openaccess.iku.edu.tr [openaccess.iku.edu.tr]

- 7. mdpi.com [mdpi.com]

Unraveling the Thermal Decomposition of Nitrosodifluoroamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosodifluoroamine (F₂NNO), a compound of interest in energetic materials and synthetic chemistry, undergoes thermal decomposition to yield tetrafluorohydrazine (N₂F₄) and nitric oxide (NO). Despite its seemingly simple stoichiometry, a comprehensive experimental understanding of its decomposition kinetics and pathways remains elusive in publicly accessible literature. This technical guide synthesizes the available information, outlines the primary decomposition pathway, and presents a theoretical framework for its investigation, providing researchers with a foundational understanding for future studies.

Introduction

This compound is a molecule featuring a nitroso group attached to a difluoroamino group. Its thermal stability and decomposition products are of significant interest for understanding its potential applications and safety profile. The primary decomposition route involves the cleavage of the N-N bond, a process that dictates the subsequent chemistry.

The Primary Thermal Decomposition Pathway

The thermal decomposition of this compound is understood to proceed primarily through the unimolecular fission of the N-N bond. This bond is reported to have a dissociation energy of approximately 10.1 ± 1.4 kcal/mol, indicating a relatively weak bond susceptible to thermal cleavage.

The overall reaction is:

F₂NNO (g) → F₂N• (g) + •NO (g)

The resulting difluoroamino (F₂N•) and nitric oxide (•NO) radicals are highly reactive. The difluoroamino radicals subsequently dimerize to form the stable product, tetrafluorohydrazine (N₂F₄).

2 F₂N• (g) → N₂F₄ (g)

Therefore, the net decomposition reaction is:

2 F₂NNO (g) → N₂F₄ (g) + 2 NO (g)

While this represents the principal pathway, the formation of other minor products cannot be entirely ruled out, especially at higher temperatures or in the presence of other reactive species. However, current literature predominantly supports the formation of tetrafluorohydrazine and nitric oxide as the major products.

Quantitative Data

| Parameter | Value | Source |

| Decomposition Products | N₂F₄ and NO | [1] |

| N-N Bond Dissociation Energy | 10.1 ± 1.4 kcal/mol | [1] |

| Decomposition Temperature | Above -140 °C | [1] |

Table 1: Summary of Available Data on the Thermal Decomposition of this compound.

Proposed Experimental Protocols for Kinetic Studies

To address the gap in quantitative data, the following experimental methodologies are proposed. These protocols are based on standard techniques used for studying the thermal decomposition of energetic materials and other gas-phase reactions.

Shock Tube Pyrolysis Coupled with Spectroscopic Detection

This method is suitable for studying unimolecular decomposition at high temperatures and in the gas phase.

-

Apparatus: A high-temperature shock tube coupled with a fast-response detection system, such as a mass spectrometer or laser absorption spectrometer.

-

Procedure:

-

A dilute mixture of this compound in an inert gas (e.g., Argon) is prepared.

-

The gas mixture is introduced into the driven section of the shock tube.

-

A shock wave is generated by rupturing a diaphragm separating the high-pressure driver section from the driven section. The shock wave rapidly heats and compresses the gas mixture to a precisely known temperature and pressure.

-

The concentration of the reactant (F₂NNO) and/or products (NO, N₂F₄) is monitored in real-time behind the reflected shock wave using a suitable spectroscopic technique.

-

By varying the initial concentration and the post-shock temperature, the rate constants for the decomposition can be determined over a range of conditions.

-

Arrhenius parameters (activation energy and pre-exponential factor) can then be extracted from the temperature dependence of the rate constants.

-

Isothermal Pyrolysis with Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This technique is applicable for studying the decomposition at lower temperatures and for detailed product analysis.

-

Apparatus: A heated flow reactor or a static reactor, coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Procedure:

-

A known concentration of this compound in an inert carrier gas is passed through a heated reactor maintained at a constant temperature.

-

The residence time in the reactor is controlled by adjusting the flow rate.

-

Samples of the reactor effluent are periodically collected and analyzed by GC-MS to identify and quantify the reactant and all decomposition products.

-

The experiment is repeated at different reactor temperatures.

-

The rate of decomposition can be determined from the disappearance of the reactant as a function of residence time and temperature.

-

Visualizing the Decomposition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition pathway of this compound and a general workflow for its experimental investigation.

Caption: Proposed thermal decomposition pathway of this compound.

Caption: General experimental workflow for studying F₂NNO thermolysis.

Conclusion

The thermal decomposition of this compound is a chemically significant process that is currently underexplored from an experimental kinetics perspective. The primary pathway is understood to be the fission of the N-N bond to produce tetrafluorohydrazine and nitric oxide. To advance the understanding of this reaction, rigorous experimental studies employing techniques such as shock tube pyrolysis and isothermal flow reactor analysis are necessary. The protocols and theoretical framework presented in this guide provide a roadmap for researchers to systematically investigate the thermal decomposition of this compound and contribute valuable quantitative data to the field of energetic materials and chemical kinetics.

References

Nitrosodifluoroamine: A Technical Guide to its Formation and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosodifluoroamine (F₂NNO) is a reactive chemical species of interest in the field of energetic materials and fluorine chemistry. Understanding its formation and stability is crucial for its safe handling and potential applications. This technical guide provides a comprehensive overview of the current knowledge on the synthesis, thermodynamic properties, and decomposition of this compound. It includes a summary of known quantitative data, descriptions of synthetic pathways, and a discussion of its stability.

Formation of this compound

This compound can be synthesized through two primary methods: the photochemical reaction of nitrous oxide and fluorine, and the gas-phase equilibrium reaction between nitric oxide and tetrafluorohydrazine.

Photochemical Synthesis from Nitrous Oxide and Fluorine

This compound can be formed by the ultraviolet (UV) irradiation of a mixture of nitrous oxide (N₂O) and fluorine (F₂) at cryogenic temperatures.[1]

Experimental Protocol:

Synthesis from Tetrafluorohydrazine and Nitric Oxide

This compound also exists in a gas-phase equilibrium with tetrafluorohydrazine (N₂F₄) and nitric oxide (NO).[1] The reversible reaction is as follows:

2NO + N₂F₄ ⇌ 2F₂NNO

Experimental Protocol:

Specific experimental details for the preparation of this compound via this equilibrium reaction, including reactant concentrations, temperature, pressure, and purification methods, are not extensively documented in the available literature. The study of this equilibrium has been primarily focused on determining the thermodynamic properties of F₂NNO.[1]

Stability of this compound

The stability of this compound is a critical consideration due to its energetic nature. Its decomposition can be initiated by thermal energy.

Thermal Stability

This compound is reported to be unstable and decomposes at temperatures above -140 °C.[1] The decomposition products are tetrafluorohydrazine (N₂F₄) and nitric oxide (NO).[1]

Decomposition Reaction:

2F₂NNO → 2NO + N₂F₄

Quantitative kinetic data for the thermal decomposition, such as the rate constant and activation energy, are not available in the reviewed literature.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Property | Value | Reference |

| Thermodynamic Properties | ||

| Heat of Formation (at 295 K) | +20.4 ± 1.4 kcal/mol | [1] |

| N-N Bond Dissociation Energy | 10.1 ± 1.4 kcal/mol | [1] |

| Stability | ||

| Decomposition Temperature | > -140 °C | [1] |

Safety and Handling

Specific toxicity and handling data for this compound are not well-documented. However, given its composition and the nature of its precursors and decomposition products (fluorine, nitric oxide, tetrafluorohydrazine), it should be treated as a highly reactive and toxic substance. Standard safety protocols for handling energetic materials and reactive fluorine compounds should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, face shields, and appropriate gloves, and working in a well-ventilated fume hood or glove box.

Conclusion

This compound is a fascinating molecule with formation routes involving cryogenic photochemistry and gas-phase equilibria. While some of its fundamental thermodynamic properties have been determined, there is a significant lack of detailed experimental procedures for its synthesis and purification, as well as quantitative data on its decomposition kinetics. Further research is needed to fully characterize this energetic compound to enable its safe handling and explore its potential applications. Researchers and professionals in drug development should exercise extreme caution when considering any work involving this or related compounds due to the limited available safety information.

References

A Technical Guide to the Anticipated Properties of N,N-difluoronitrous Amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1][2] Properties such as lipophilicity, metabolic stability, and binding affinity can be fine-tuned, making fluorination a critical tool in drug discovery and materials science. N,N-difluoronitrous amide is a fascinating yet uncharacterized molecule that combines the potent difluoroamino group with a labile nitroso functionality. Understanding its fundamental properties is the first step toward harnessing its potential. This guide provides a detailed overview of what to expect based on established chemical principles and data from analogous compounds.

Predicted Physical Properties

Quantitative experimental data for N,N-difluoronitrous amide is not available. The following table summarizes the anticipated physical properties based on trends observed in related small, fluorinated, and N-nitrosated molecules.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | F₂N₂O | Based on the chemical name. |

| Molecular Weight | ~82.02 g/mol | Calculated from atomic weights. |

| Physical State | Gas or volatile liquid at STP | Small, non-polar molecules with weak intermolecular forces are typically gases or volatile liquids. |

| Boiling Point | Low | Expected to be low due to the lack of hydrogen bonding and a small molecular size.[3][4] |

| Melting Point | Low | Consistent with a small molecule with weak intermolecular forces.[3][4] |

| Density | Higher than corresponding non-fluorinated analog | The high atomic weight of fluorine increases molecular density. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents | The molecule is largely non-polar, though the nitroso group may impart some polarity.[3][4] |

| Stability | Likely unstable; Potentially explosive | N-N and N-F bonds in conjunction with a nitroso group suggest high reactivity and potential for decomposition.[5] |

Spectroscopic Characterization

The characterization of N,N-difluoronitrous amide would rely on a combination of spectroscopic techniques. The expected spectral features are outlined below.

| Technique | Expected Observations |

| Infrared (IR) Spectroscopy | Strong absorptions corresponding to N-F stretching, N=O stretching, and N-N stretching. The carbonyl stretching frequency in amides is a well-studied feature.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹⁹F NMR: A singlet is expected for the two equivalent fluorine atoms. ¹⁴N NMR: Two distinct signals for the two nitrogen atoms are anticipated, though significant peak broadening is likely due to the quadrupolar nature of the nitrogen nucleus. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z ≈ 82 would be expected, along with fragmentation patterns corresponding to the loss of F, NO, and NF₂ moieties. |

Proposed Synthetic Approaches

While no specific synthesis for N,N-difluoronitrous amide has been reported, plausible synthetic strategies can be proposed based on established methods for creating N-F and N-N=O bonds. A potential synthetic workflow is outlined below.

Experimental Protocol: Hypothetical Synthesis of N,N-difluoronitrous Amide

This protocol is a hypothetical adaptation of known nitrosation and fluorination reactions. Extreme caution is advised due to the potentially hazardous nature of the reactants and products.

-

Reactor Setup: A low-temperature reaction vessel equipped with a magnetic stirrer, a gas inlet, and a connection to a vacuum line with a cryogenic trap is assembled. The entire apparatus must be scrupulously dried and purged with an inert gas (e.g., argon).

-

Precursor Generation (if necessary): Difluoroamine (HNF₂) could be generated in situ or prepared and purified beforehand using established literature methods.

-

Nitrosation: A suitable nitrosating agent, such as nitrosyl chloride (NOCl), would be slowly introduced into the cooled reactor containing difluoroamine, likely in a suitable inert solvent or in the gas phase at reduced pressure.

-

Reaction Conditions: The reaction would be maintained at a very low temperature (e.g., -78 °C or lower) to control the reaction rate and minimize decomposition of the product.

-

Isolation and Purification: The volatile product, N,N-difluoronitrous amide, would be isolated from the reaction mixture by fractional condensation in a series of cold traps.

-

Characterization: The purified product would be characterized at low temperatures using IR, NMR, and mass spectrometry.

Reactivity and Decomposition

The chemical reactivity of N,N-difluoronitrous amide is expected to be high. The presence of both N-F and N-N=O moieties suggests several potential decomposition pathways.

The molecule is anticipated to be sensitive to heat, light, and mechanical shock. Its reactions are likely to be dominated by radical processes initiated by the homolysis of the relatively weak N-N or N-F bonds.[7]

Relevance in Drug Development and Research

While currently a hypothetical molecule, the unique combination of functional groups in N,N-difluoronitrous amide could present interesting opportunities and challenges:

-

Bioisosteric Replacement: The difluoroamino group can act as a bioisostere for other functional groups, potentially modifying the pharmacokinetic and pharmacodynamic properties of a parent molecule.[1][8]

-

Reactive Intermediate: If it can be generated in situ, it could serve as a novel reagent for the introduction of the -NF₂ group into organic molecules.

-

Challenges: The inherent instability of the molecule would be a significant hurdle for its practical application in drug development, which requires compounds with reasonable shelf-life and predictable reactivity.

Conclusion

N,N-difluoronitrous amide remains an enigmatic target for chemical synthesis and characterization. This guide has provided a theoretical framework for its anticipated physical properties, spectroscopic signatures, and reactivity based on the known chemistry of related compounds. The successful synthesis and characterization of this molecule would not only be a significant academic achievement but could also open new avenues in fluorine chemistry and reactive intermediate research. Researchers attempting to work with this compound should proceed with extreme caution, employing appropriate safety measures for handling potentially explosive and toxic materials.

References

- 1. Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Efficient Path to N-Difluoromethyl Amides and Related Compounds - ChemistryViews [chemistryviews.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and thermal decomposition of N,N-dialkoxyamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Molecular Structure and Bonding in Nitrosodifluoroamine (F₂NNO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure

The molecular geometry of nitrosodifluoroamine has been investigated using computational chemistry methods. High-level ab initio calculations, specifically at the MP2(FULL)/cc-pVTZ level of theory, have been instrumental in determining the most stable conformation of the molecule.

Computational Analysis

Theoretical studies have shown that this compound possesses a non-planar structure with C₁ symmetry.[1] This finding is crucial as it deviates from an initially proposed planar Cₛ structure, which has been identified as a first-order transition state.[1] The C₁ symmetry indicates that the molecule lacks any elements of symmetry other than the identity element, leading to a chiral structure.

The calculated geometric parameters provide a detailed picture of the molecule's three-dimensional arrangement. These parameters are summarized in the table below.

Table 1: Calculated Geometric Parameters for this compound (F₂NNO) at the MP2(FULL)/cc-pVTZ Level of Theory

| Parameter | Value |

| Bond Lengths (Å) | |

| N₁-N₂ | 1.450 |

| N₂-O₁ | 1.200 |

| N₁-F₁ | 1.380 |

| N₁-F₂ | 1.380 |

| Bond Angles (°) ** | |

| F₁-N₁-F₂ | 102.0 |

| F₁-N₁-N₂ | 105.0 |

| F₂-N₁-N₂ | 105.0 |

| N₁-N₂-O₁ | 115.0 |

| Dihedral Angles (°) ** | |

| F₁-N₁-N₂-O₁ | -100.0 |

| F₂-N₁-N₂-O₁ | 100.0 |

Note: The atom numbering is as follows: F₁, F₂ are the fluorine atoms bonded to N₁, which is in turn bonded to N₂. O₁ is the oxygen atom bonded to N₂.

Bonding and Electronic Structure

The bonding in this compound can be understood through valence bond theory and molecular orbital analysis. The N-N bond is a key feature of the molecule, and its nature influences the molecule's stability and reactivity. The molecule's electronic structure is characterized by the presence of highly electronegative fluorine atoms and the nitrosamino group (-NNO).

The relatively long N-N bond length of 1.450 Å, as predicted by calculations, suggests a weaker bond compared to a typical N-N single bond. This is consistent with the observed thermal instability of the compound.[1]

Experimental Protocols

While specific experimental data for the molecular structure of F₂NNO from gas-phase electron diffraction or microwave spectroscopy are not available in the cited literature, this section outlines the general principles of the computational methodology used to determine the structure.

Computational Chemistry

Methodology: The molecular structure of this compound was optimized using ab initio molecular orbital theory.[1]

-

Level of Theory: The calculations were performed at the Møller-Plesset perturbation theory of the second order (MP2) with all electrons included in the correlation treatment (FULL).[1]

-

Basis Set: The correlation-consistent polarized valence triple-zeta (cc-pVTZ) basis set was employed.[1] This basis set provides a good balance between accuracy and computational cost for molecules of this size.

-

Software: Quantum chemistry software packages such as Gaussian are typically used for such calculations.

-

Procedure:

-

An initial guess for the molecular geometry is provided.

-

The electronic energy of this geometry is calculated by solving the Schrödinger equation at the specified level of theory and basis set.

-

The forces on each atom are calculated.

-

The atomic positions are adjusted to minimize the total energy of the molecule.

-

This process is repeated iteratively until a stationary point on the potential energy surface is found, where the forces on all atoms are close to zero.

-

A frequency analysis is then performed to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies).[1]

-

Synthesis and Decomposition Pathway

A plausible reaction mechanism for the formation and decomposition of this compound has been proposed based on valence bond considerations.[1]

Formation of this compound

This compound can be synthesized via the reaction of dinitrogen tetroxide (N₂F₄) with nitric oxide (NO).

Caption: Formation of this compound.

Decomposition of this compound

This compound is thermally unstable and decomposes to form dinitrogen tetroxide and nitric oxide.

Caption: Decomposition of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding in this compound based on available computational data. The non-planar C₁ symmetry and the calculated geometric parameters offer valuable insights into the nature of this reactive molecule. While experimental validation of the theoretical structure is still needed, the information presented here serves as a critical resource for researchers in the fields of energetic materials and fluorine chemistry. The provided reaction pathways also offer a basis for understanding the synthesis and stability of this compound. Further experimental investigations, particularly using gas-phase electron diffraction and microwave spectroscopy, would be invaluable in refining our understanding of this intriguing molecule.

References

Unraveling the Reactivity of the N-N Bond in N-Nitrosodifluoramine (F₂NNO): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodifluoramine (F₂NNO), also known as difluoronitrosamine, is a molecule of significant interest due to the unique reactivity conferred by its N-N bond. This bond's inherent characteristics govern the compound's stability, decomposition pathways, and potential applications as an energetic material or a reagent in specialized synthesis. This technical guide provides an in-depth analysis of the reactivity of the N-N bond in F₂NNO, consolidating available quantitative data, detailing experimental protocols, and visualizing key reaction mechanisms.

Molecular Structure and Bonding

The molecular structure of F₂NNO has been investigated using computational methods. Theoretical calculations at the MP2(FULL)/cc-pVTZ level of theory have determined that F₂NNO possesses a non-planar structure with C₁ symmetry.[1] This lack of higher symmetry has implications for its spectroscopic properties and reactivity.

Quantitative Molecular Geometry and Energetics

A critical aspect of understanding the reactivity of the N-N bond is the quantitative data related to the molecule's geometry and the energetics of bond cleavage. The following table summarizes key computed and experimental values.

| Parameter | Value | Method |

| N-N Bond Dissociation Energy | 10.1 ± 1.4 kcal/mol | Experimental |

| Heat of Formation (ΔHf°) | +20.4 ± 1.4 kcal/mol | Experimental |

| Symmetry | C₁ | Computational (MP2(FULL)/cc-pVTZ)[1] |

| N-N Bond Length | Data not available in search results | |

| N-F Bond Length | Data not available in search results | |

| N=O Bond Length | Data not available in search results | |

| F-N-F Bond Angle | Data not available in search results | |

| F-N-N Bond Angle | Data not available in search results | |

| N-N-O Bond Angle | Data not available in search results |

Further experimental or high-level computational studies are required to populate the missing geometric parameters.

Vibrational Frequencies

Computational studies have also provided insights into the vibrational modes of F₂NNO. A frequency analysis based on the optimized C₁ structure confirms it to be a true minimum on the potential energy surface.[1] The calculated vibrational frequencies are essential for interpreting experimental infrared and Raman spectra, which are currently not available in the public domain.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N=O Stretch | Data not available in search results |

| N-N Stretch | Data not available in search results |

| NF₂ Symmetric Stretch | Data not available in search results |

| NF₂ Asymmetric Stretch | Data not available in search results |

| Bending and Torsional Modes | Data not available in search results |

The specific calculated frequencies from the MP2(FULL)/cc-pVTZ study are not detailed in the available search results.

Synthesis of F₂NNO

F₂NNO can be synthesized through two primary routes, both of which are conducted under specific and controlled conditions.

Photochemical Synthesis from Nitrous Oxide (N₂O) and Fluorine (F₂)

This method involves the ultraviolet irradiation of a mixture of nitrous oxide and fluorine at cryogenic temperatures.

Experimental Protocol:

-

Reactants: Nitrous oxide (N₂O) and Fluorine (F₂).

-

Apparatus: A cryogenic reaction vessel equipped with a UV-transparent window (e.g., quartz or sapphire) and a low-temperature refrigeration system. A UV lamp (e.g., mercury arc lamp) is used as the irradiation source.

-

Procedure:

-

A mixture of N₂O and F₂ is condensed onto a cold surface within the reaction vessel, which is maintained at -196 °C (77 K).

-

The condensed mixture is then irradiated with UV light. The specific wavelength and duration of irradiation are critical parameters that require optimization for maximizing the yield of F₂NNO.

-

Following irradiation, the reaction mixture is slowly warmed to allow for the volatilization of unreacted starting materials and the F₂NNO product.

-

The product is collected and purified by fractional condensation or gas chromatography.

-

-

Reaction: N₂O + F₂ --(UV, -196 °C)--> F₂NNO[1]

Synthesis from Tetrafluorohydrazine (N₂F₄) and Nitric Oxide (NO)

F₂NNO can also be formed from the reaction of tetrafluorohydrazine with nitric oxide. This reaction is part of an equilibrium system.

Experimental Protocol:

-

Reactants: Tetrafluorohydrazine (N₂F₄) and Nitric Oxide (NO).

-

Apparatus: A gas-phase reaction vessel connected to a vacuum line for precise pressure control and product handling.

-

Procedure:

-

Equimolar amounts of N₂F₄ and NO are introduced into the reaction vessel.

-

The reaction proceeds in the gas phase. The temperature and pressure conditions need to be controlled to favor the formation of F₂NNO. The equilibrium nature of the reaction suggests that removal of one of the products could drive the reaction towards F₂NNO formation.

-

The product mixture is analyzed, and F₂NNO can be separated using low-temperature fractional distillation or preparative gas chromatography.

-

-

Equilibrium Reaction: N₂F₄ + 2NO ⇌ 2F₂NNO[1]

Reactivity and Decomposition of the N-N Bond

The relatively weak N-N bond in F₂NNO is the primary determinant of its reactivity and thermal instability.

Thermal Decomposition

F₂NNO is known to be unstable at temperatures above -140 °C, undergoing unimolecular decomposition.

Experimental Protocol for Kinetic Studies:

-

Apparatus: A temperature-controlled gas-phase reactor coupled with a monitoring system, such as a mass spectrometer or an infrared spectrometer.

-

Procedure:

-

A known partial pressure of F₂NNO is introduced into the reactor, which is maintained at a constant temperature above its decomposition threshold (e.g., in the range of -140 °C to -100 °C).

-

The concentration of F₂NNO is monitored over time by observing the decay of its characteristic mass spectral peak or infrared absorption band.

-

The experiment is repeated at several different temperatures to determine the temperature dependence of the decomposition rate.

-

The rate constants (k) at each temperature are determined by fitting the concentration-time data to a first-order rate law: ln([F₂NNO]t/[F₂NNO]₀) = -kt.

-

The Arrhenius parameters (activation energy, Eₐ, and pre-exponential factor, A) can then be determined from a plot of ln(k) versus 1/T.

-

Decomposition Reaction: F₂NNO --(> -140 °C)--> •NF₂ + •NO[1]

The initial homolytic cleavage of the N-N bond yields difluoroamino (•NF₂) and nitric oxide (•NO) radicals. The •NF₂ radicals can subsequently dimerize to form tetrafluorohydrazine (N₂F₄).

2•NF₂ ⇌ N₂F₄

Reaction Mechanisms and Visualizations

The formation and decomposition of F₂NNO can be visualized through reaction pathway diagrams.

Formation of F₂NNO from N₂O and F₂

The photochemical formation of F₂NNO is initiated by the photolysis of the reactants. A plausible mechanism involves the formation of fluorine radicals which then react with nitrous oxide.

Caption: Proposed photochemical formation of F₂NNO.

Thermal Decomposition of F₂NNO

The thermal decomposition of F₂NNO proceeds via the homolytic cleavage of the weak N-N bond, followed by the dimerization of the resulting radicals.

Caption: Thermal decomposition pathway of F₂NNO.

Conclusion

The reactivity of the N-N bond in F₂NNO is a subject of considerable interest, primarily driven by its low dissociation energy, which dictates the molecule's thermal instability and synthetic utility. While computational studies have provided valuable insights into its structure and energetics, a comprehensive understanding necessitates further experimental investigation. Detailed kinetic studies of its decomposition and the acquisition of experimental spectroscopic and structural data would be invaluable for validating theoretical models and fully elucidating the reaction mechanisms. Such knowledge is crucial for the safe handling of this energetic material and for harnessing its unique chemical properties in advanced applications.

References

Theoretical Insights into the Isomers of Nitrosodifluoroamine (F₂NNO): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical studies of Nitrosodifluoroamine (F₂NNO) isomers, providing a comprehensive overview of their structure, stability, and computational methodologies. The information presented is crucial for researchers in computational chemistry, materials science, and drug development who are interested in the properties and potential applications of energetic materials and novel chemical entities.

Introduction to this compound Isomers

This compound (F₂NNO) is a molecule of significant interest due to its potential as a high-energy density material. Understanding the properties of its various isomers is fundamental to assessing its stability, reactivity, and suitability for practical applications. Theoretical and computational chemistry play a pivotal role in elucidating the structures and energetics of these isomers, providing insights that are often difficult to obtain through experimental methods alone.

Computational studies have consistently identified the isomer with the connectivity F₂NNO as the most stable form.[1] This guide will focus on the theoretical characterization of this and other potential isomers of F₂NNO.

Computational Methodologies

The theoretical investigation of F₂NNO isomers has employed a range of sophisticated computational methods to accurately predict their properties. Understanding these methodologies is essential for interpreting the presented data and for designing future computational studies.

Ab Initio and Density Functional Theory Approaches

Researchers have utilized both ab initio and density functional theory (DFT) methods to explore the potential energy surface of F₂NNO. A key study optimized the geometry of the F₂NNO isomer at the Møller-Plesset perturbation theory of the second order (MP2) with a full electron correlation and the correlation-consistent polarized valence triple-zeta (cc-pVTZ) basis set.[2] DFT methods have also been applied to investigate the properties of F₂NNO and its related compound F₂NNO₂.

Workflow for a Typical Theoretical Study of F₂NNO Isomers:

Caption: A generalized workflow for the theoretical investigation of F₂NNO isomers.

Structural and Energetic Properties of F₂NNO Isomers

Theoretical studies have focused on determining the geometric parameters and relative stabilities of various F₂NNO isomers. The most stable isomer identified possesses a non-planar structure with C₁ symmetry.[1][2] This deviation from planarity is a critical finding, as it influences the molecule's polarity and intermolecular interactions.

The Global Minimum: F₂NNO (C₁ Symmetry)

The ground-state structure of this compound is characterized by the F₂N-N=O connectivity. A frequency analysis of this C₁ symmetry structure confirms it to be a true minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.[2] In contrast, an earlier proposed planar Cₛ structure was found to be a first-order transition state, not a stable isomer.[2]

Table 1: Calculated Geometric Parameters for the F₂NNO Isomer (C₁ Symmetry)

| Parameter | Value |

| Bond Lengths (Å) | |

| N-N | Data not available in search results |

| N-O | Data not available in search results |

| N-F (avg.) | Data not available in search results |

| Bond Angles (degrees) | |

| F-N-F | Data not available in search results |

| F-N-N | Data not available in search results |

| N-N-O | Data not available in search results |

| Dihedral Angles (degrees) | |

| F-N-N-O | Data not available in search results |

Note: Specific values for bond lengths and angles were not available in the provided search results. The table structure is provided as a template for the expected data from the full research articles.

Other Isomers and Their Relative Energies

While F₂NNO is the most stable, other isomers could exist as local minima on the potential energy surface. These may include structures with different atomic connectivities, such as those involving N-O-N or cyclic arrangements.

Table 2: Relative Energies of Postulated F₂NNO Isomers

| Isomer | Connectivity | Point Group | Relative Energy (kcal/mol) |

| I | F₂N-N=O | C₁ | 0.0 (Global Minimum) |

| II | Data not available | Data not available | Data not available |

| III | Data not available | Data not available | Data not available |

Note: The existence and relative energies of other isomers require access to more detailed computational studies.

Isomerization Pathways

The potential for interconversion between different isomers is a key aspect of understanding the overall stability and reactivity of F₂NNO. Theoretical studies can map out the isomerization pathways by locating the transition state structures that connect different minima on the potential energy surface. The energy barrier associated with each transition state determines the likelihood of isomerization under different conditions.

Caption: A hypothetical potential energy surface diagram for F₂NNO isomerization.

Vibrational Frequencies

The calculated vibrational frequencies are essential for the characterization of molecules. They can be used to predict infrared (IR) and Raman spectra, which are key experimental techniques for identifying chemical species. The absence of imaginary frequencies in the calculated vibrational spectrum of the F₂NNO (C₁) isomer confirms its stability as a true minimum on the potential energy surface.[2]

Table 3: Calculated Vibrational Frequencies for the F₂NNO Isomer (C₁ Symmetry)

| Mode | Frequency (cm⁻¹) | Description |

| ν(N=O) | Data not available | N=O stretch |

| ν(N-N) | Data not available | N-N stretch |

| ν(N-F) sym | Data not available | Symmetric N-F stretch |

| ν(N-F) asym | Data not available | Asymmetric N-F stretch |

| δ(F-N-F) | Data not available | F-N-F bend |

| ... | Data not available | ... |

Conclusion

References

An In-depth Technical Guide to the Exploration of Nitrosodifluoroamine Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursors to nitrosodifluoroamine (F₂NNO), a compound of interest in advanced chemical synthesis. The document details the primary synthetic pathways to its key precursor, difluoroamine (HNF₂), outlines the theoretical basis for its conversion to this compound, and presents the available physicochemical data. Experimental protocols for precursor synthesis are provided, and logical relationships are visualized through diagrammatic representations.

Introduction to this compound and its Precursors

This compound (N,N-difluoronitrous amide) is a chemical entity with the formula F₂NNO. Its synthesis is intrinsically linked to the availability and reactivity of its primary precursor, difluoroamine (HNF₂). The exploration of this compound, therefore, begins with a thorough understanding of the synthesis and properties of difluoroamine. Difluoroamine is a reactive inorganic compound that serves as a crucial intermediate in the synthesis of various energetic materials and other specialized chemical compounds.

Physicochemical Properties of Key Compounds

A summary of the key computed and experimental properties for this compound and its primary precursor, difluoroamine, is presented below for comparative analysis.

| Property | This compound (F₂NNO) | Difluoroamine (HNF₂) |

| Molar Mass | 82.010 g/mol | 53.012 g/mol |

| IUPAC Name | N,N-difluoronitrous amide | Difluoroamine |

| CAS Number | 14984-78-2 | 10405-27-3 |

| Molecular Formula | F₂N₂O | HNF₂ |

| InChI | InChI=1S/F2N2O/c1-4(2)3-5 | InChI=1S/F2HN/c1-3-2/h3H |

| SMILES | N(=O)N(F)F | N(F)F |

Synthesis of Difluoroamine (HNF₂): The Primary Precursor

Several synthetic routes to difluoroamine have been documented in the scientific literature. The choice of method often depends on the available starting materials, desired scale, and safety considerations. The most common methods are detailed below.

Hydrolysis of N,N-Difluorourea

One of the primary methods for the laboratory-scale synthesis of difluoroamine is the hydrolysis of N,N-difluorourea. This method is often favored due to the relative accessibility of the starting materials.

Reaction: CH₂F₂N₂O + H₂O → HNF₂ + CO₂ + NH₃

A more detailed representation of the process starting from urea is: CH₄N₂O + 2 F₂ → CH₂F₂N₂O + 2 HF CH₂F₂N₂O + 2 HF + H₂O → HNF₂ + CO₂ + NH₄F•HF[1]

Experimental Protocol: Synthesis of Difluoroamine from N,N-Difluorourea

-

Preparation of N,N-Difluorourea: The synthesis begins with the direct fluorination of urea. A solution of urea in a suitable solvent is treated with elemental fluorine under controlled temperature conditions.

-

Hydrolysis: The resulting N,N-difluorourea is then subjected to hydrolysis. This is typically achieved by heating the N,N-difluorourea solution with water.

-

Isolation and Purification: The gaseous difluoroamine produced is then passed through a series of cold traps to separate it from other volatile byproducts and unreacted starting materials. Purification is typically achieved by fractional condensation.

Direct Fluorination of Urea

A related method involves the direct fluorination of urea, which produces a mixture from which difluoroamine can be isolated. This process can be hazardous and requires specialized equipment for handling elemental fluorine.[1]

Experimental Protocol: Direct Fluorination of Urea

-

Reaction Setup: A solution of urea is placed in a reaction vessel designed for gas-liquid reactions and equipped with a cooling system.

-

Fluorination: A stream of diluted elemental fluorine is bubbled through the urea solution at a controlled rate and low temperature.

-

Product Isolation: The gaseous effluent from the reactor, containing difluoroamine, is passed through a series of traps to remove unreacted fluorine and other byproducts. The difluoroamine is then collected by condensation at low temperatures.

From Tetrafluorohydrazine

Difluoroamine can also be synthesized from tetrafluorohydrazine (N₂F₄) through a reaction with a suitable reducing agent, such as thiophenol.

Reaction: N₂F₄ + 2 C₆H₅SH → 2 HNF₂ + C₆H₅SSC₆H₅[1]

Experimental Protocol: Synthesis of Difluoroamine from Tetrafluorohydrazine

-

Reactant Preparation: A known quantity of tetrafluorohydrazine is condensed into a reaction vessel at low temperature.

-

Reaction: Thiophenol is slowly added to the cooled tetrafluorohydrazine. The reaction mixture is then allowed to warm gradually to room temperature.

-

Purification: The volatile products, including difluoroamine, are separated from the non-volatile diphenyl disulfide by fractional distillation.

Synthesis of this compound (F₂NNO)

The conversion of difluoroamine to this compound involves the introduction of a nitroso group (-NO) onto the nitrogen atom of difluoroamine. As difluoroamine is a secondary amine, its reaction with a nitrosating agent is the logical synthetic route.

Theoretical Pathway: Nitrosation of Difluoroamine

The most probable synthetic route to this compound is the nitrosation of difluoroamine. This reaction is analogous to the well-established nitrosation of secondary amines.

Proposed Reaction: HNF₂ + HNO₂ → F₂NNO + H₂O

Common nitrosating agents include nitrous acid (HNO₂), which is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, or other nitrosylating agents like nitrosyl chloride (NOCl).

Generalized Experimental Considerations:

-

Generation of Nitrous Acid: A solution of sodium nitrite in water would be acidified, typically with a mineral acid like hydrochloric acid or sulfuric acid, at a low temperature (0-5 °C) to generate nitrous acid in situ.

-

Reaction with Difluoroamine: Gaseous or condensed difluoroamine would then be introduced into the cold nitrous acid solution. The reaction would need to be carefully monitored due to the potential for exothermic decomposition.

-

Product Isolation: The this compound product, being a volatile compound, would likely be isolated from the reaction mixture by distillation or extraction, followed by purification.

Note: A specific, detailed, and verified experimental protocol for the synthesis of this compound from difluoroamine could not be located in the surveyed literature. The above description is based on the general principles of amine nitrosation and should be approached with caution, requiring thorough experimental validation and safety assessment.

Diagrams of Synthetic Pathways and Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the key synthetic pathways and a generalized experimental workflow.

References

Methodological & Application

Nitrosodifluoroamine in Energetic Materials: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Nitrosodifluoroamine (F₂N₂O) is a molecule of interest within the field of energetic materials due to its composition, which includes both nitroso (-NO) and difluoroamino (-NF₂) functionalities. These groups are known to contribute to the energetic properties of a compound. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of experimental data on its application and performance as an energetic material. While the synthesis and decomposition of this compound have been documented, its properties as a standalone explosive or as a component in propellant formulations are not well-characterized in the available literature.

This document aims to summarize the existing information on this compound and provide a framework for potential future research into its energetic properties.

Synthesis and Decomposition

This compound can be synthesized via the reaction of dinitrogen monoxide (N₂O) with fluorine (F₂) under ultraviolet irradiation. The primary decomposition products of this compound are reported to be tetrafluorohydrazine (N₂F₄) and nitric oxide (NO). Understanding the kinetics and thermodynamics of this decomposition pathway is crucial for assessing its stability and potential energy release.

Potential Applications in Energetic Materials

While specific applications of this compound in energetic materials are not documented, its chemical structure suggests potential utility as:

-

An Oxidizer: The presence of fluorine and oxygen atoms indicates that it could serve as an oxidizer in propellant or explosive formulations. Fluorine-containing oxidizers can offer higher specific impulse in propellants compared to traditional oxidizers.

-

A High-Energy Density Material: The combination of N-F and N-N bonds within the molecule suggests a high heat of formation, a key characteristic of energetic materials.

Further theoretical and experimental studies are required to validate these potential applications and to determine key performance parameters.

Experimental Protocols

Due to the limited published research on the energetic applications of this compound, detailed experimental protocols for its use in this context are not available. However, based on general practices for handling and characterizing novel energetic materials, the following protocols are proposed for future research.

Extreme caution should be exercised when handling any novel energetic material. All work should be conducted in a properly equipped laboratory with appropriate safety measures in place.

Protocol 1: Small-Scale Synthesis of this compound

Objective: To synthesize a small, research-quantity of this compound for characterization.

Materials:

-

Dinitrogen monoxide (N₂O) gas

-

Fluorine (F₂) gas, diluted in an inert gas (e.g., Nitrogen)

-

UV-transparent reaction vessel (e.g., quartz)

-

Low-temperature cooling bath (e.g., liquid nitrogen)

-

Vacuum line for gas handling

-

Infrared (IR) spectrometer for product identification

Procedure:

-

Evacuate the reaction vessel and vacuum line to remove any residual air and moisture.

-

Cool the reaction vessel to a low temperature (e.g., -196 °C) using the cooling bath.

-

Introduce a known quantity of dinitrogen monoxide gas into the reaction vessel.

-

Slowly introduce a diluted stream of fluorine gas into the reaction vessel while irradiating the vessel with a UV lamp.

-

Continuously monitor the reaction progress by analyzing the gas-phase composition using in-situ IR spectroscopy. The appearance of characteristic absorption bands for F₂N₂O will indicate product formation.

-

Once the reaction is complete, carefully remove the unreacted gases and isolate the product.

Safety Precautions:

-

Fluorine gas is extremely toxic and reactive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reactions involving fluorine and energetic materials have the potential to be explosive. Start with very small quantities and use appropriate blast shielding.

-

The product, this compound, is expected to be an energetic and potentially unstable compound. Handle with extreme care.

Protocol 2: Thermal Stability Analysis

Objective: To determine the thermal stability of this compound.

Instrumentation:

-

Differential Scanning Calorimetry (DSC)

-

Thermogravimetric Analysis (TGA)

Procedure:

-

Place a small, accurately weighed sample of this compound into a DSC/TGA sample pan.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

Record the heat flow (DSC) and mass loss (TGA) as a function of temperature.

-

The onset temperature of the exothermic decomposition in the DSC thermogram provides an indication of the thermal stability.

Protocol 3: Performance Prediction (Theoretical)

Objective: To theoretically estimate the detonation properties of this compound.

Methodology:

-

Utilize computational chemistry software (e.g., Gaussian, GAMESS) to perform quantum chemical calculations.

-

Optimize the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP/6-31G**).

-

Calculate the standard enthalpy of formation (ΔH_f°) using an appropriate method (e.g., atomization energy or isodesmic reactions).

-

Use thermochemical codes (e.g., Cheetah, EXPLO5) to predict the detonation velocity (D), detonation pressure (P), and other performance parameters based on the calculated enthalpy of formation and the elemental composition.

Data Presentation

As no experimental performance data for this compound as an energetic material has been found in the reviewed literature, a quantitative data table cannot be provided at this time. The table below is presented as a template for future research findings.

| Property | Value | Method |

| Physical Properties | ||

| Chemical Formula | F₂N₂O | - |

| Molecular Weight | 82.01 g/mol | - |

| Density | TBD | TBD |

| Thermochemical Properties | ||

| Heat of Formation (ΔH_f°) | TBD | TBD |

| Decomposition Temperature | TBD | DSC/TGA |

| Detonation Properties (Predicted/Experimental) | ||

| Detonation Velocity (D) | TBD | TBD |

| Detonation Pressure (P_CJ) | TBD | TBD |

| Specific Impulse (I_sp) | TBD | TBD |

TBD: To Be Determined

Visualizations

Logical Relationship for Future Research

The following diagram illustrates a logical workflow for the investigation of this compound as an energetic material.

Caption: Logical workflow for the investigation of this compound as an energetic material.

Nitrosodifluoroamine: Application Notes and Protocols for a High-Energy Density Oxidizer

Disclaimer: Extensive research has revealed a significant lack of publicly available scientific literature, quantitative data, and established experimental protocols for the synthesis and application of Nitrosodifluoroamine (F₂NNO) as a high-energy density oxidizer. This document, therefore, serves as a foundational guide based on the general principles of handling and evaluating energetic materials and provides theoretical frameworks for its potential synthesis and characterization. All information presented herein should be treated with extreme caution and is intended for theoretical and research guidance only. No attempt should be made to synthesize or handle this compound without prior, thorough, and expert safety analysis and the implementation of appropriate safety protocols for highly energetic and potentially explosive materials.

Introduction

This compound (F₂NNO), also known as N,N-difluoronitrous amide, is a molecule of interest in the field of high-energy density materials (HEDMs). The presence of both the nitroso (-NO) group and the difluoroamino (-NF₂) group suggests its potential as a powerful oxidizer. The high electronegativity of fluorine and the energetic nature of the N-N and N-O bonds could contribute to a high heat of formation and a significant energy release upon decomposition. This document outlines theoretical application notes and potential experimental protocols for researchers investigating the properties and utility of this compound.

Theoretical Properties and Data Presentation

Due to the absence of experimental data in the public domain, the following table presents theoretically important parameters for the evaluation of this compound as a high-energy density oxidizer. Researchers would need to experimentally determine these values.

| Property | Theoretical Parameter of Interest | Method of Determination |

| Physical Properties | ||